molecular formula C11H16ClN3O B8295261 5-Chloro-2-methylamino-4-morpholin-4-yl-aniline

5-Chloro-2-methylamino-4-morpholin-4-yl-aniline

Cat. No. B8295261
M. Wt: 241.72 g/mol
InChI Key: GXHVQWHPLMQCKC-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

The sub-title compound was prepared from (4-chloro-5-morpholin-4-yl-2-nitro-N-methyl-aniline (260 mg, 1.0 mmol), THF (6 mL), MeOH (6 mL) and Pt/C (50 mg) in analogy to example 1 step (f).
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:8][C:5]([NH:6][CH3:7])=[C:4]([N+:16]([O-])=O)[CH:3]=1.C1COCC1>[Pt].CO>[Cl:1][C:2]1[C:9]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:8][C:5]([NH:6][CH3:7])=[C:4]([CH:3]=1)[NH2:16]

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
ClC1=CC(=C(NC)C=C1N1CCOCC1)[N+](=O)[O-]
Name
Quantity
6 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pt]
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(N)C1)NC)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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